molecular formula C21H23ClN6O3 B2948714 (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone CAS No. 1049455-60-8

(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B2948714
CAS No.: 1049455-60-8
M. Wt: 442.9
InChI Key: GLCOTGSHMSQPMD-UHFFFAOYSA-N
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Description

The compound (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone (hereafter referred to as Compound A) is a heterocyclic molecule featuring:

  • A tetrazole ring substituted with a 4-chlorophenyl group at the N1 position.
  • A methyl bridge connecting the tetrazole to a piperazine ring.
  • A 3,4-dimethoxyphenyl methanone group attached to the piperazine nitrogen.

Properties

IUPAC Name

[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O3/c1-30-18-8-3-15(13-19(18)31-2)21(29)27-11-9-26(10-12-27)14-20-23-24-25-28(20)17-6-4-16(22)5-7-17/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCOTGSHMSQPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone is a complex organic molecule that incorporates several bioactive functional groups, making it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features:

  • A piperazine ring , known for its role in various pharmacological activities.
  • A tetrazole moiety , which enhances solubility and bioavailability.
  • A 3,4-dimethoxyphenyl group , contributing to its potential biological effects.

The molecular formula is C18H20ClN5O3C_{18}H_{20}ClN_{5}O_{3}, with a molecular weight of approximately 373.83 g/mol.

Biological Activity Overview

Research indicates that compounds containing tetrazole and piperazine structures often exhibit significant biological activities. Specifically, this compound may be involved in the following areas:

  • Antimicrobial Activity : Similar compounds have shown antibacterial properties, suggesting that this compound might also possess such activity due to its structural similarities with known antimicrobial agents .
  • Enzyme Inhibition : The presence of the tetrazole group is often associated with enzyme inhibition, which could imply potential applications in treating metabolic disorders or cancer .
  • Neuropharmacological Effects : Compounds with piperazine rings are frequently studied for their effects on the central nervous system (CNS), potentially offering anxiolytic or antidepressant properties.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural components. The following table summarizes some related compounds and their activities:

Compound NameStructural FeaturesBiological Activity
1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazineSimilar tetrazole and piperazine structurePotential sodium transporter inhibition
1-[4-(pyridin-3-ylsulfonyl)piperazine]Contains pyridine instead of thiopheneVaries in transporter interaction
1-[4-(phenyl)sulfonylpiperazine]Lacks tetrazole moietyDifferent pharmacological profile

These comparisons illustrate how modifications to the structure can lead to varying biological activities, emphasizing the importance of specific functional groups in determining pharmacological effects.

Case Study 1: Antimicrobial Potential

A study on similar tetrazole-containing compounds demonstrated significant antibacterial activity against various strains of bacteria. The mechanisms involved were attributed to the inhibition of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study 2: CNS Activity

Research has shown that piperazine derivatives exhibit promising results in animal models for anxiety and depression. The modulation of neurotransmitter systems such as serotonin and dopamine is believed to play a crucial role in these effects.

Case Study 3: Enzyme Inhibition

In vitro studies have indicated that related compounds can inhibit key enzymes involved in lipid metabolism. This suggests potential applications for managing dyslipidemia and other metabolic disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Compound A shares structural motifs with several synthetic and bioactive compounds. Key comparisons include:

Table 1: Structural and Functional Comparison of Compound A with Analogs
Compound Name / ID Key Structural Features Reported Bioactivity or Synthesis Notes Reference
Compound A Tetrazole (4-ClPh), methyl-piperazine, 3,4-dimethoxyphenyl methanone Synthesis likely follows tetrazole-piperazine coupling routes
2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone Tetrazole-thiol linker, sulfonyl-piperazine, ethanone tail Antiproliferative activity in preliminary screens
[4-(4-chlorophenyl)piperazin-1-yl][3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone Isoxazole (2,6-diClPh), piperazine (4-ClPh) Cannabinoid receptor binding (inference from structural class)
Coumarin-tetrazole-benzodiazepine hybrids Tetrazole linked to coumarin and benzodiazepine Antimicrobial and antitumor activities reported
Key Observations :

Tetrazole Linkage : Unlike analogs in that use a thioether bridge , Compound A employs a methyl linker , which may improve stability and reduce susceptibility to enzymatic cleavage .

Aryl Substituents : The 3,4-dimethoxyphenyl group in Compound A introduces electron-donating methoxy groups, contrasting with chlorophenyl or sulfonyl groups in analogs. This could enhance interactions with polar receptors or enzymes .

Bioactivity and Pharmacological Potential

While direct data for Compound A are unavailable, inferences can be drawn from structural analogs:

  • Antiproliferative Activity : Tetrazole-piperazine-sulfonyl compounds () show moderate activity against cancer cell lines, suggesting Compound A may share similar properties .
  • Antimicrobial Effects : Tetrazole-coumarin hybrids () exhibit antimicrobial activity, though Compound A’s dimethoxyphenyl group may redirect selectivity .

Critical Notes and Limitations

Bioactivity Data Gap: No direct studies on Compound A’s biological effects are cited in the provided evidence. Comparisons rely on structural extrapolation.

Synthetic Challenges : The methyl bridge in Compound A could pose steric hindrance during synthesis, necessitating optimized conditions .

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